molecular formula C6H6BrNO B2567770 2(1H)-Pyridinone, 6-bromo-3-methyl- CAS No. 99934-26-6

2(1H)-Pyridinone, 6-bromo-3-methyl-

Cat. No.: B2567770
CAS No.: 99934-26-6
M. Wt: 188.024
InChI Key: HBQXIKRAXALHQE-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 6-bromo-3-methyl- is a heterocyclic organic compound that features a pyridinone ring substituted with a bromine atom at the 6-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 6-bromo-3-methyl- typically involves the bromination of 3-methyl-2(1H)-pyridinone. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at ambient temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 6-bromo-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridinone ring can undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 6-amino-3-methyl-2(1H)-pyridinone derivative, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

2(1H)-Pyridinone, 6-bromo-3-methyl- has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 6-bromo-3-methyl- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1H-indazole: Similar in structure but with an indazole ring instead of a pyridinone ring.

    6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one: Features a benzoxazole ring, differing in the heterocyclic core.

    6-Bromo-3-methyl-1H-indole: Contains an indole ring, offering different electronic properties.

Uniqueness

2(1H)-Pyridinone, 6-bromo-3-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical reactivity and potential biological activity. Its bromine and methyl substituents make it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

6-bromo-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQXIKRAXALHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99934-26-6
Record name 6-bromo-3-methyl-1,2-dihydropyridin-2-one
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